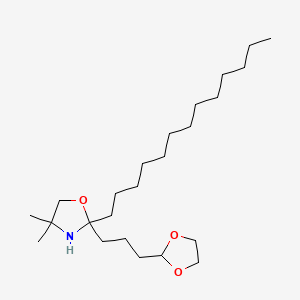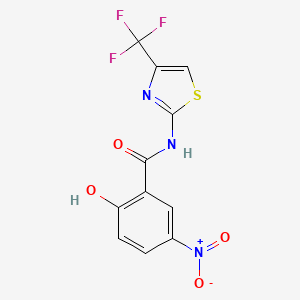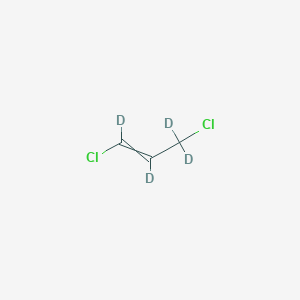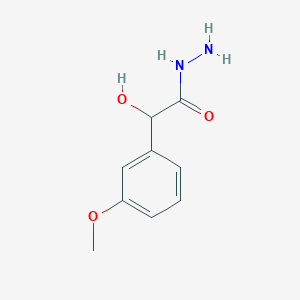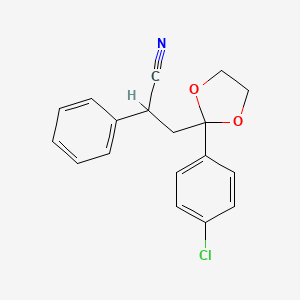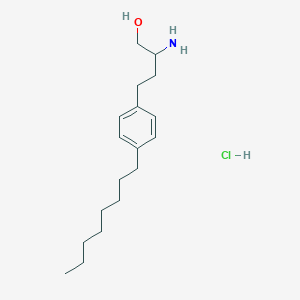
2-Formamido-2-(4-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formamido-2-(4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a formamido group and a hydroxyphenyl group attached to an acetic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-2-(4-hydroxyphenyl)acetic acid typically involves the reaction of 4-hydroxybenzaldehyde with formamide under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formamido-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
2-Formamido-2-(4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Formamido-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the formamido group can act as a nucleophile or electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenylacetic acid: Lacks the formamido group, making it less versatile in certain reactions.
2-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group in a different position, affecting its reactivity and interactions.
Formamidoacetic acid: Lacks the hydroxyphenyl group, limiting its applications in certain fields.
Uniqueness: 2-Formamido-2-(4-hydroxyphenyl)acetic acid is unique due to the presence of both the formamido and hydroxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-formamido-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-5-10-8(9(13)14)6-1-3-7(12)4-2-6/h1-5,8,12H,(H,10,11)(H,13,14) |
InChI-Schlüssel |
SAHFOUZXHOFVOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)O)NC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)

